molecular formula C14H8F3NO B597341 3-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 1334721-50-4

3-[4-(Trifluoromethoxy)phenyl]benzonitrile

Cat. No.: B597341
CAS No.: 1334721-50-4
M. Wt: 263.219
InChI Key: MNCADGADQJACCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethoxy)phenyl]benzonitrile is a high-purity chemical compound offered with a guaranteed purity of 98% or higher . It is identified by the CAS Number 1334721-50-4 and has a molecular formula of C14H8F3NO, corresponding to a molecular weight of 263.22 g/mol . This compound features a biphenyl core structure substituted with a benzonitrile group and a trifluoromethoxy group, a combination that is highly valuable in modern scientific research. The benzonitrile moiety is a common pharmacophore and synthetic intermediate, while the trifluoromethoxy group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability in drug discovery campaigns. As a result, this chemical serves as a key building block in medicinal chemistry for the development of potential bioactive molecules and is also relevant in materials science research for the creation of advanced organic materials. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCADGADQJACCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738165
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334721-50-4
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid :

    • Starting from 4-bromophenyl trifluoromethyl ether, a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C yields the boronic acid.

    • Alternative: Direct purchase of commercially available 4-(trifluoromethoxy)phenylboronic acid.

  • Coupling with 3-Bromobenzonitrile :

    • Reacting 4-(trifluoromethoxy)phenylboronic acid with 3-bromobenzonitrile in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture (4:1) at 90°C for 12–24 hours.

Key Parameters

ComponentQuantity/Concentration
4-(Trifluoromethoxy)phenylboronic acid1.1 equiv.
3-Bromobenzonitrile1.0 equiv.
Pd(PPh₃)₄2 mol%
K₂CO₃2.5 equiv.
SolventDioxane/H₂O (4:1)
Temperature90°C
Reaction Time18 hours

Yield : 70–85% (estimated based on analogous couplings).

Ullmann-Type Coupling

Ullmann reactions facilitate the formation of biaryl bonds using copper catalysts, though they often require elevated temperatures. This method is less favored than Suzuki coupling due to harsher conditions but remains viable for substrates sensitive to palladium.

Reaction Scheme

  • Synthesis of 3-Iodobenzonitrile :

    • Direct iodination of benzonitrile using iodine and HNO₃ in H₂SO₄ at 60°C.

  • Coupling with 1-Iodo-4-(trifluoromethoxy)benzene :

    • Reacting 3-iodobenzonitrile with 1-iodo-4-(trifluoromethoxy)benzene using CuI, trans-N,N’-dimethylcyclohexane-1,2-diamine (ligand), and Cs₂CO₃ in dimethylformamide (DMF) at 120°C for 24–48 hours.

Key Parameters

ComponentQuantity/Concentration
3-Iodobenzonitrile1.0 equiv.
1-Iodo-4-(trifluoromethoxy)benzene1.0 equiv.
CuI10 mol%
Ligand20 mol%
Cs₂CO₃2.0 equiv.
SolventDMF
Temperature120°C
Reaction Time36 hours

Yield : 50–65% (inferred from similar Ullmann reactions).

Cyanation via Sandmeyer Reaction

This approach introduces the cyano group at a late stage, leveraging aromatic amines as intermediates.

Reaction Scheme

  • Synthesis of 3-Amino-4’-(trifluoromethoxy)biphenyl :

    • Reduce 3-nitro-4’-(trifluoromethoxy)biphenyl (prepared via nitro-Suzuki coupling) using H₂ and Pd/C in ethanol.

  • Diazotization and Cyanation :

    • Treat the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt, followed by reaction with CuCN in aqueous HCN.

Key Parameters

ComponentQuantity/Concentration
3-Amino-4’-(trifluoromethoxy)biphenyl1.0 equiv.
NaNO₂1.2 equiv.
CuCN1.5 equiv.
Temperature0–5°C (diazotization)
Reaction Time2 hours

Yield : 40–55% (typical for Sandmeyer cyanation).

Nucleophilic Aromatic Substitution

While challenging for electron-deficient arenes, this method could theoretically introduce the trifluoromethoxy group via displacement of a nitro or halogen substituent.

Reaction Scheme

  • Synthesis of 3-Cyano-4-nitrobiphenyl :

    • Nitrate 3-cyanobiphenyl using HNO₃/H₂SO₄.

  • Trifluoromethoxylation :

    • Replace the nitro group with -OCF₃ using trifluoromethyl triflate (CF₃OTf) and a base (e.g., K₂CO₃) in acetonitrile at 80°C.

Key Parameters

ComponentQuantity/Concentration
3-Cyano-4-nitrobiphenyl1.0 equiv.
CF₃OTf2.0 equiv.
K₂CO₃3.0 equiv.
SolventAcetonitrile
Temperature80°C
Reaction Time24 hours

Yield : <30% (low due to poor nucleophilicity of trifluoromethoxide).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesEstimated Yield
Suzuki-MiyauraHigh yield, mild conditionsRequires boronic acid synthesis70–85%
Ullmann CouplingNo boronic acid neededHigh temperatures, long reaction50–65%
Sandmeyer CyanationLate-stage cyanationMulti-step, low yield40–55%
Nucleophilic SubstitutionDirect functionalizationLow efficiency for -OCF₃<30%

Industrial Considerations

For scale-up, the Suzuki-Miyaura method is most viable due to its robustness and compatibility with continuous flow systems. Patent CN110885298B highlights the use of activated carbon and FeCl₃·6H₂O in reduction steps, suggesting that similar catalytic systems could optimize byproduct removal during coupling. Additionally, the DMSO/alkali metal hydroxide conditions from patent WO1994000416A1 might enhance reaction rates if adapted for trifluoromethoxy group activation.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethoxy)phenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

The positional arrangement of substituents significantly impacts physicochemical properties and bioactivity. Key isomers include:

Compound Name CAS RN Substituent Position Molecular Weight Key Differences
2-[4-(Trifluoromethoxy)phenyl]benzonitrile 1365271-76-6 Ortho 263.21 Steric hindrance near nitrile group reduces reactivity
4-[4-(Trifluoromethoxy)phenyl]benzonitrile 157788-40-4 Para 263.21 Symmetric structure may enhance crystallinity
3-[4-(Trifluoromethoxy)phenyl]benzonitrile 1334721-50-4 Meta 263.21 Balanced electronic effects; intermediate polarity

Key Findings :

  • The meta isomer exhibits intermediate dipole moments compared to ortho/para isomers, influencing solubility in polar solvents .
  • Para-substituted analogs often show higher thermal stability due to reduced steric strain .

Substituted Benzonitriles with Halogen/Trifluoromethyl Groups

Variations in substituents alter electronic and steric profiles:

Compound Name CAS RN Substituents Molecular Weight Key Differences
4-Chloro-3-(trifluoromethoxy)benzonitrile 886501-50-4 -Cl, -OCF₃ 221.57 Higher polarity due to Cl; reduced lipophilicity
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile 128886-91-9 -CF₃-diazirinyl 211.14 Photoreactive diazirine group enables crosslinking in biochemical studies
4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile N/A -CO-CF₃Ph 318.29 Ketone functionality increases hydrogen-bonding potential; metabolite of metaflumizone

Key Findings :

  • Chlorine substitution enhances electrophilicity but reduces metabolic stability compared to trifluoromethoxy groups .
  • Diazirine-containing analogs are niche tools in photolabeling, unlike the target compound’s broader agrochemical applications .

Complex Heterocyclic Analogs

Incorporation of heterocycles introduces new functional properties:

Compound Name CAS RN Structural Features Molecular Weight Key Differences
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile N/A Imidazolidinone-thione 385.4 Enhanced hydrogen-bonding capacity; potential kinase inhibition
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate N/A Amino-cyclopropyl moiety ~350 (estimated) Designed for CNS penetration; therapeutic applications

Key Findings :

  • Heterocyclic derivatives often exhibit higher molecular weights and complexity, limiting synthetic scalability compared to the target compound .
  • Amino-functionalized analogs are tailored for drug discovery, contrasting with the target’s role as an agrochemical intermediate .

Lipophilicity and Solubility

  • Trifluoromethoxy Group : Increases logP (lipophilicity) by ~1.5 compared to methoxy (-OCH₃) analogs, enhancing membrane permeability .
  • Nitrile Group : Contributes to dipole interactions but reduces aqueous solubility compared to carboxylate derivatives .

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]benzonitrile is an organic compound that has gained attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This structural arrangement enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial applications. Its mechanism of action is believed to involve interactions with specific molecular targets, including bacterial enzymes and receptors.

Antimicrobial Activity

The compound has shown promising results against various Gram-positive bacteria. Structure-activity relationship (SAR) studies suggest that the trifluoromethoxy substituent enhances its potency. Table 1 summarizes the antimicrobial activity data:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL
Bacillus subtilis4 µg/mL

The mechanism of action for this compound involves its capacity to interact with biological membranes and proteins. The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with target sites within microbial cells. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects such as inhibition of bacterial growth.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits bacterial enzymes involved in cell wall synthesis. The inhibition was quantified using enzyme assays, revealing an IC50 value of 15 µM against a key enzyme target in Staphylococcus aureus.
  • SAR Analysis : Further investigations into the structure-activity relationship highlighted that modifications to the trifluoromethoxy group could enhance or diminish biological activity. Compounds with varying substitutions were synthesized and tested, leading to insights on optimal configurations for antimicrobial efficacy.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that similar compounds with trifluoromethoxy groups may exhibit anti-inflammatory properties, indicating that this compound could have broader therapeutic applications beyond antimicrobial activity .

Q & A

Q. What are the common synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]benzonitrile, and what experimental parameters influence yield?

Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between a boronic acid derivative and a benzonitrile precursor. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are often used, with ligand choice impacting reaction efficiency .
  • Temperature : Reactions are typically conducted at 80–120°C under inert atmospheres to prevent decomposition.
  • Solvent system : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is standard for isolating the product .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

Answer: Key characterization methods include:

TechniqueCritical Data PointsReference Values (Typical)
¹H NMR Aromatic proton splitting patternsδ 7.5–8.2 ppm (multiplet)
¹⁹F NMR Trifluoromethoxy group signalδ -58 to -60 ppm
FTIR C≡N stretch, C-F vibrations~2230 cm⁻¹, 1250–1150 cm⁻¹
Mass Spec Molecular ion peak ([M+H]⁺)m/z = 279.1 (calculated)
Data discrepancies may arise from impurities or solvent residues, necessitating repeated analysis under controlled conditions .

Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DCM, DMF, or THF. A solubility table is recommended:

    SolventSolubility (mg/mL, 25°C)
    DCM15–20
    DMF10–15
    Methanol<5
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the electronic properties and reactivity of the benzonitrile core?

Answer: The -OCF₃ group is strongly electron-withdrawing due to its inductive (-I) effect, which:

  • Reduces electron density on the aromatic ring, directing electrophilic substitution to the meta position relative to the nitrile group.
  • Enhances stability against oxidative degradation, as shown in cyclic voltammetry studies (E₁/₂ = +1.2 V vs. SCE) .
    Computational studies (DFT) reveal a Hammett σₚ value of +0.45 for -OCF₃, corroborating its impact on reaction kinetics .

Q. What strategies optimize the compound’s utility as a building block in polymer or coordination chemistry?

Answer:

  • Polymer synthesis : Incorporate via Sonogashira coupling with diethynyl monomers to create conjugated polymers. Optimize by:
    • Using CuI as a co-catalyst to enhance cross-linking efficiency.
    • Adjusting monomer ratios to control molecular weight (PDI < 1.5) .
  • Coordination chemistry : The nitrile group acts as a ligand for transition metals (e.g., Ag⁺, Pd²⁺). Stability constants (log K) for Ag⁺ complexes range from 3.8–4.2 in acetonitrile .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

Answer: Discrepancies often stem from:

  • Assay conditions : Variability in pH (e.g., 7.4 vs. 6.8) or ionic strength alters binding affinity. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl).
  • Metabolite interference : Metaflumizone’s metabolite, 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile, shares structural motifs and may confound results .
  • Computational validation : MD simulations of ligand-protein interactions (e.g., with CYP450 isoforms) can identify false positives .

Q. What methodologies validate the compound’s role in medicinal chemistry, particularly in targeting neurological disorders?

Answer:

  • In vitro assays : Measure inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine). IC₅₀ values < 10 µM suggest therapeutic potential.
  • In vivo models : Administer in rodent models of depression (e.g., forced swim test) at 10–50 mg/kg doses. Monitor pharmacokinetics (t₁/₂ = 2–4 h) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.